molecular formula C20H25N5O2 B2751687 1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 1904184-76-4

1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2751687
CAS No.: 1904184-76-4
M. Wt: 367.453
InChI Key: AKALYFDSDPFQQS-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is a recognized and potent inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase-epsilon (IKKε). These non-canonical IκB kinases are pivotal nodes in the innate immune response, primarily mediating signaling through pathways such as STING (Stimulator of Interferon Genes), toll-like receptors, and RIG-I-like receptors, ultimately leading to the production of type I interferons and pro-inflammatory cytokines. In cancer biology, TBK1 has been identified as a key driver of tumor cell survival and resistance to targeted therapies, particularly in KRAS-mutant and other oncogene-driven cancers. Its role extends to modulating the tumor microenvironment, making it a compelling target for immuno-oncology research. This compound exhibits high selectivity for TBK1 and IKKε over other kinases, providing a valuable tool for dissecting the distinct and overlapping functions of these kinases in disease models. Researchers utilize this inhibitor to explore novel therapeutic strategies in autoimmune disorders, chronic inflammation, and various cancer types, where aberrant activation of these pathways contributes to pathogenesis. The primary research value of this compound lies in its ability to precisely interrogate the TBK1/IKKε signaling axis, enabling the validation of these kinases as therapeutic targets and facilitating the development of new treatment modalities. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-methyl-2-oxo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-24-10-4-6-16(20(24)27)19(26)21-15-8-11-25(12-9-15)18-13-14-5-2-3-7-17(14)22-23-18/h4,6,10,13,15H,2-3,5,7-9,11-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKALYFDSDPFQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine known for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Dihydropyridine Core : The initial step usually includes the condensation of appropriate precursors to form the dihydropyridine structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the tetrahydrocinnolin moiety and the carboxamide group.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including human colon cancer (HT29) and prostate cancer (DU145). The MTT assay indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established anticancer drugs .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Key Enzymes : Molecular docking studies suggest that it interacts with targets such as EGFR tyrosine kinase, which is crucial for cancer cell growth and proliferation .

Case Studies

Several case studies highlight the biological activity of related compounds:

StudyCompoundActivityFindings
DHFPAnticancerInhibition of HT29 and DU145 cell lines; molecular docking with EGFR.
Tetrahydrocinnolin DerivativeAntibacterialModerate activity against E. coli and P. aeruginosa; MIC determined at 12.5 μg/mL.
Similar DihydropyridineAntioxidantEffective scavenging of DPPH radicals; potential therapeutic applications.

Pharmacological Profile

The pharmacological profile of 1-methyl-2-oxo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide suggests multiple mechanisms of action:

  • Antioxidant Activity : Exhibits scavenging properties against free radicals.
  • Antimicrobial Activity : Demonstrated effectiveness against specific bacterial strains in vitro.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

Compound Core Structure Key Substituents Molecular Weight (g/mol) Noted Properties
Target Compound 1,2-Dihydropyridine-3-carboxamide - 1-Methyl-2-oxo group
- N-linked tetrahydrocinnolin-3-yl-piperidine
~435 (estimated) Enhanced rigidity from tetrahydrocinnoline; potential for CNS penetration due to piperidine
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide 1,2-Dihydropyridine-3-carboxamide - 4-Methoxy-6-methyl substituents
- Piperidin-4-yl-ethyl-indole
LC-MS m/z 301 [M + H]+ (~300) Higher polarity due to methoxy group; indole moiety may improve solubility
1-(3-Nitrobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1,2-Dihydropyridine-3-carboxamide - 3-Nitrobenzyl
- 4-Nitrophenyl
~394 (exact mass) Electron-withdrawing nitro groups reduce metabolic stability; increased π-stacking potential
1-{[1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl]carbonyl}-4-piperidinecarboxamide Pyrido-pyrrolo-pyrimidine - 3-Methoxypropyl
- Piperidinecarboxamide
~505 (estimated) Complex tricyclic core reduces solubility; methoxypropyl enhances lipophilicity

Pharmacokinetic and Pharmacodynamic Insights

  • Target Compound vs.
  • Target Compound vs. Compound : The absence of nitro groups in the target compound suggests superior metabolic stability compared to ’s nitro-substituted analog, which is prone to reduction or glutathione conjugation .
  • Target Compound vs. Compound: While both compounds include a piperidinecarboxamide linker, the pyrido-pyrrolo-pyrimidine core in introduces steric hindrance, likely reducing membrane permeability compared to the target’s dihydropyridinone scaffold .

Q & A

(Basic)

Q: What are the key synthetic steps and optimization strategies for synthesizing this compound? A: The synthesis involves multi-step reactions, including:

Core dihydropyridine formation : Cyclocondensation of β-keto esters with amines under Lewis acid catalysis (e.g., ZnCl₂) .

Piperidine-tetrahydrocinnoline coupling : Nucleophilic substitution or Buchwald-Hartwig amination, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) .

Carboxamide linkage : Activation of the carboxylic acid group using EDC/HOBt, followed by coupling with the piperidine-tetrahydrocinnoline intermediate .
Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and catalyst screening (e.g., Pd(OAc)₂ for cross-coupling) . Purification via column chromatography (silica gel, 5–10% MeOH/CH₂Cl₂) ensures >95% purity .

(Advanced)

Q: How can contradictory bioactivity results between batches be resolved? A: Contradictions often arise from:

Impurity profiles : Use HPLC-MS to identify byproducts (e.g., incomplete coupling intermediates) and optimize purification .

Stereochemical variations : Perform chiral HPLC or X-ray crystallography to confirm stereochemistry .

Batch-specific assays : Validate bioactivity with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Solvent residues : Quantify residual solvents (GC-MS) that may interfere with biological assays .

(Basic)

Q: What spectroscopic techniques confirm the compound’s structure? A:

¹H/¹³C NMR : Verify dihydropyridine ring protons (δ 5.8–6.2 ppm) and carboxamide carbonyl (δ 165–170 ppm) .

IR Spectroscopy : Confirm C=O stretches (1640–1680 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

X-ray crystallography (if available): Resolve bond angles and spatial arrangement of the tetrahydrocinnolinyl group .

(Advanced)

Q: How to address low solubility of intermediates during synthesis? A:

Solvent optimization : Use polar aprotic solvents (e.g., DMSO or DMF) for charged intermediates .

Temperature modulation : Increase reaction temperature (80–100°C) to enhance solubility .

Co-solvent systems : Add 10–20% ethanol or PEG-400 to aqueous phases .

Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions .

(Basic)

Q: How to design initial pharmacological assays for this compound? A:

Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., dihydropyridine calcium channel modulators) .

In vitro assays :

  • Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Cellular uptake : Use LC-MS to quantify intracellular concentrations in HEK293 or HepG2 cells .

Controls : Include positive controls (e.g., nifedipine for calcium channels) and vehicle-only baselines .

(Advanced)

Q: How to resolve discrepancies between computational and experimental binding affinities? A:

Force field validation : Recalculate docking scores using CHARMM or AMBER with explicit solvent models .

Conformational sampling : Perform molecular dynamics simulations (100 ns) to assess protein-ligand flexibility .

Experimental validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics .

Protonation states : Adjust ligand ionization states (e.g., carboxamide tautomerism) in docking simulations .

(Basic)

Q: What purification methods ensure high-purity final product? A:

Column chromatography : Use gradient elution (CH₂Cl₂ to MeOH) on silica gel .

Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for crystal formation .

HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final polishing .

(Advanced)

Q: How to identify degradation products under physiological conditions? A:

Forced degradation studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and pH extremes (1–13) .

LC-MS/MS analysis : Monitor mass shifts indicative of hydrolysis (e.g., carboxamide cleavage) or oxidation (e.g., tetrahydrocinnoline ring) .

Stability-indicating assays : Develop validated HPLC methods to quantify degradation products (>0.1% threshold) .

(Basic)

Q: How to confirm compound purity before biological testing? A:

Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

HPLC-DAD : Ensure single peak (λ = 254 nm) with >95% area .

Spectral consistency : Match ¹H NMR integrals to expected proton ratios .

(Advanced)

Q: What is the role of the tetrahydrocinnolinyl moiety in target binding? A:

Structure-activity relationship (SAR) : Synthesize analogs lacking the tetrahydrocinnolinyl group and compare bioactivity .

Molecular docking : Identify π-π stacking interactions with aromatic residues (e.g., tyrosine in kinase ATP pockets) .

Alanine scanning mutagenesis : Test binding affinity against mutated targets to pinpoint critical residues .

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